molecular formula C11H16ClNO B249652 2-[(3-Chlorobenzyl)amino]-1-butanol

2-[(3-Chlorobenzyl)amino]-1-butanol

Cat. No. B249652
M. Wt: 213.7 g/mol
InChI Key: JCQORVWFVNIMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chlorobenzyl)amino]-1-butanol is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as CB-1 and is a member of the beta-adrenergic agonist family. It has been found to have a number of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of CB-1 is not fully understood, but it is believed to work by activating beta-adrenergic receptors in the body. This leads to the activation of cyclic AMP (cAMP), which in turn leads to a number of physiological effects.
Biochemical and Physiological Effects:
CB-1 has a number of biochemical and physiological effects that make it a valuable tool for researchers. It has been found to have vasodilatory effects, which can be useful in studies of the cardiovascular system. It has also been shown to have bronchodilatory effects, which can be useful in studies of the respiratory system. In addition, CB-1 has been found to have a number of metabolic effects, including increasing glucose uptake and increasing lipolysis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-1 is its beta-adrenergic agonist activity, which makes it a valuable tool for studying the effects of beta-adrenergic agonists on the body. However, there are also some limitations to its use in lab experiments. For example, the synthesis of CB-1 is complex and requires specialized equipment and expertise. In addition, the compound is not widely available, which can make it difficult for researchers to obtain.

Future Directions

There are a number of future directions for research on CB-1. One area of research is in the development of new beta-adrenergic agonists that have improved pharmacological properties. Another area of research is in the development of new synthetic methods for CB-1 that are more efficient and cost-effective. Finally, there is also potential for research on the use of CB-1 in the treatment of various diseases, such as asthma and diabetes.
Conclusion:
In conclusion, 2-[(3-Chlorobenzyl)amino]-1-butanol is a valuable tool for researchers in a variety of fields. Its beta-adrenergic agonist activity and its biochemical and physiological effects make it a useful tool for studying a range of physiological processes. While there are some limitations to its use in lab experiments, there is potential for further research on the development of new beta-adrenergic agonists and synthetic methods, as well as its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(3-Chlorobenzyl)amino]-1-butanol is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzyl chloride with sodium hydroxide to produce 3-chlorobenzyl alcohol. This is then reacted with butylamine to produce the final product, 2-[(3-Chlorobenzyl)amino]-1-butanol. The synthesis of this compound is challenging and requires specialized equipment and expertise.

Scientific Research Applications

CB-1 has been found to have a number of potential applications in scientific research. One of the main areas of research is in the field of pharmacology. CB-1 has been shown to have beta-adrenergic agonist activity, which makes it a valuable tool for studying the effects of beta-adrenergic agonists on the body. It has also been used in studies of the cardiovascular system, as it has been found to have vasodilatory effects.

properties

Product Name

2-[(3-Chlorobenzyl)amino]-1-butanol

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H16ClNO/c1-2-11(8-14)13-7-9-4-3-5-10(12)6-9/h3-6,11,13-14H,2,7-8H2,1H3

InChI Key

JCQORVWFVNIMAI-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=CC=C1)Cl

Canonical SMILES

CCC(CO)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

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